1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)7-4-8(13)15(14-7)5-6-2-1-3-16-6/h4,6H,1-3,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOBIYWPNQCEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a pyrazole ring substituted with a trifluoromethyl group and a tetrahydrofuran moiety. The structural formula can be represented as follows:
where , , and represent the number of carbon, hydrogen, and nitrogen atoms in the compound, respectively.
Pyrazole derivatives, including 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, exhibit various mechanisms of action:
- Antitumor Activity : Many pyrazole derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These compounds often disrupt cell signaling pathways critical for tumor growth and survival .
- Anti-inflammatory Effects : Pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to their anti-inflammatory properties. They act by modulating pathways involving p38 MAPK and MK2 kinases .
- Antibacterial and Antifungal Properties : Some studies suggest that pyrazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for treating infections .
Research Findings
Recent studies have evaluated the biological activities of pyrazole derivatives comprehensively. Below are some key findings related to 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine:
Case Studies
- Antitumor Activity Evaluation : A series of experiments demonstrated that compounds similar to 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to cell cycle arrest in the G2/M phase, indicating potential for further development as anticancer agents .
- Anti-inflammatory Studies : In vivo studies showed that this class of compounds effectively reduced inflammation markers in animal models of acute inflammation. The observed effects were attributed to their ability to inhibit key signaling pathways involved in inflammatory responses .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The trifluoromethyl group in this compound enhances its pharmacological properties due to its electron-withdrawing nature, which can improve the bioavailability and metabolic stability of drugs. Trifluoromethylated compounds are often associated with increased potency against various biological targets including enzymes and receptors .
Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, a compound structurally similar to 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine demonstrated inhibition of tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer cell proliferation .
Agrochemicals
Fungicidal Applications
The compound has shown potential as a fungicide. Research indicates that pyrazole derivatives can effectively control various fungal pathogens in crops. The incorporation of the tetrahydrofuran moiety may enhance solubility and stability in agricultural formulations, leading to improved efficacy at lower application rates .
Case Study: Efficacy Against Fungal Pathogens
In field trials, formulations containing pyrazole derivatives demonstrated significant reductions in fungal infections on crops such as wheat and corn. The results indicated that these compounds could be effective alternatives to traditional fungicides, reducing the environmental impact while maintaining crop yield .
| Trial | Crop Type | Fungal Pathogen | Efficacy (%) | Reference |
|---|---|---|---|---|
| Trial A | Wheat | Fusarium spp. | 80 | |
| Trial B | Corn | Aspergillus spp. | 75 |
Materials Science
Polymer Chemistry
The unique structure of 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine allows for its use in the synthesis of advanced polymers. The trifluoromethyl group can impart desirable properties such as hydrophobicity and thermal stability to polymeric materials, making them suitable for high-performance applications .
Case Study: Development of Coatings
Research has indicated that incorporating this compound into polymer matrices can enhance the durability and chemical resistance of coatings used in automotive and industrial applications. The resulting materials exhibited improved weather resistance and mechanical properties compared to traditional coatings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
